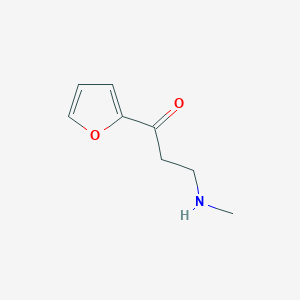
1-(Furan-2-yl)-3-(methylamino)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Furan-2-yl)-3-(methylamino)propan-1-one is an organic compound featuring a furan ring attached to a propanone backbone with a methylamino group
准备方法
Synthetic Routes and Reaction Conditions: 1-(Furan-2-yl)-3-(methylamino)propan-1-one can be synthesized through several methods. One common approach involves the reaction of furan-2-carbaldehyde with methylamine and acetone under controlled conditions. The reaction typically proceeds via a Mannich reaction, where the aldehyde, amine, and ketone react to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 1-(Furan-2-yl)-3-(methylamino)propan-1-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed under mild conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: 1-(Furan-2-yl)-3-(methylamino)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(Furan-2-yl)-3-(methylamino)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-(Furan-2-yl)-3-(methylamino)propan-1-one exerts its effects involves interactions with various molecular targets. The furan ring can participate in π-π stacking interactions, while the methylamino group can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
相似化合物的比较
1-(Furan-2-yl)-3-(methylamino)propan-1-one can be compared with other similar compounds such as:
1-(Furan-2-yl)propan-1-one: Lacks the methylamino group, resulting in different reactivity and applications.
3-(Furan-2-yl)-2-methylamino-propan-1-one: Positional isomer with potentially different biological activity.
1-(Thiophen-2-yl)-3-(methylamino)propan-1-one: Contains a thiophene ring instead of a furan ring, leading to different chemical properties.
属性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC 名称 |
1-(furan-2-yl)-3-(methylamino)propan-1-one |
InChI |
InChI=1S/C8H11NO2/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6,9H,4-5H2,1H3 |
InChI 键 |
XQFDTXXYNVXOCC-UHFFFAOYSA-N |
规范 SMILES |
CNCCC(=O)C1=CC=CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


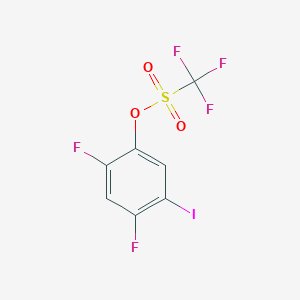

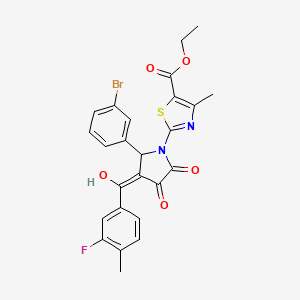
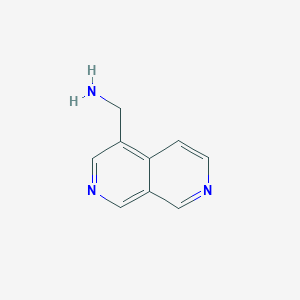
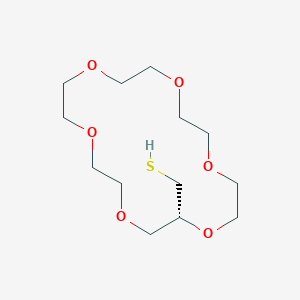
![N-Ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B12861184.png)


![tert-Butyl (S)-1-(((R)-tert-butylsulfinyl)amino)-6-methoxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12861198.png)
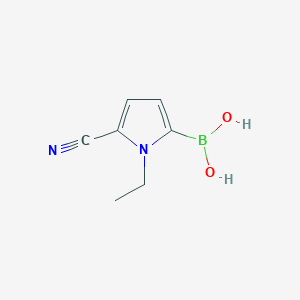
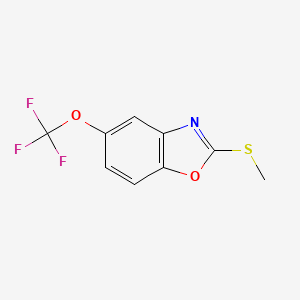
![2-(Hydroxymethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12861210.png)

![7-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12861215.png)
